4-(Aminomethyl)thiazole-2-thiol
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Overview
Description
4-(Aminomethyl)thiazole-2-thiol is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an aminomethyl group at the 4-position and a thiol group at the 2-position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)thiazole-2-thiol typically involves the reaction of thioamides with α-halo ketones
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfides.
Reduction: The compound can be reduced to yield thiazolidines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of corrosion inhibitors and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)thiazole-2-thiol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the inhibition of their activity. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
2-Aminothiazole: Another thiazole derivative with similar biological activities.
4-Methylthiazole-2-thiol: Shares the thiol group but differs in the substituent at the 4-position.
Thiazolidine: A reduced form of thiazole with different chemical properties.
Uniqueness: 4-(Aminomethyl)thiazole-2-thiol stands out due to its unique combination of an aminomethyl and thiol group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C4H6N2S2 |
---|---|
Molecular Weight |
146.2 g/mol |
IUPAC Name |
4-(aminomethyl)-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C4H6N2S2/c5-1-3-2-8-4(7)6-3/h2H,1,5H2,(H,6,7) |
InChI Key |
NBUNATQNHOEJJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)S1)CN |
Origin of Product |
United States |
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